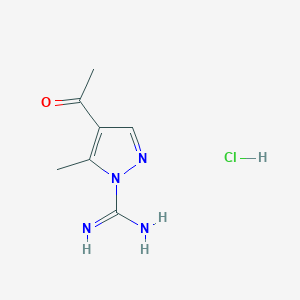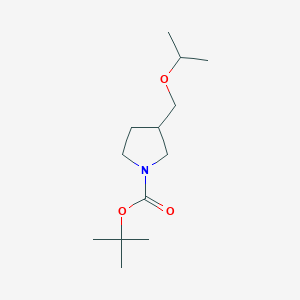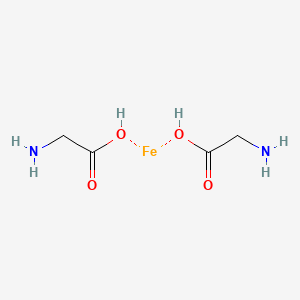
Iron bisglycinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ferrous bisglycinate is a chelate compound formed by the reaction of ferrous ions with glycine. It is commonly used as a dietary supplement to address iron deficiency and iron deficiency anemia. This compound is known for its high bioavailability and reduced gastrointestinal side effects compared to other iron supplements .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ferrous bisglycinate is synthesized by reacting ferrous oxide with sodium glycinate in the presence of citric acid in an aqueous solution. The reaction forms ferrous bisglycinate, which is further reacted with citric acid to form ferrous bisglycinate citric acid chelate .
Industrial Production Methods
In industrial settings, ferrous bisglycinate is produced by reacting reduced iron with glycine in the presence of citric acid. The resulting product is spray-dried without prior removal of the citric acid. This method ensures the compound remains highly hygroscopic and may contain water in variable amounts .
Analyse Chemischer Reaktionen
Types of Reactions
Ferrous bisglycinate undergoes various chemical reactions, including:
Oxidation: Ferrous ions can be oxidized to ferric ions.
Reduction: Ferric ions can be reduced back to ferrous ions.
Chelation: The formation of stable chelate complexes with glycine.
Common Reagents and Conditions
Oxidation: Oxygen or hydrogen peroxide can be used as oxidizing agents.
Reduction: Reducing agents like ascorbic acid can be used.
Chelation: Glycine and citric acid are commonly used in the chelation process.
Major Products Formed
Oxidation: Ferric bisglycinate.
Reduction: Ferrous bisglycinate.
Chelation: Ferrous bisglycinate citric acid chelate
Wissenschaftliche Forschungsanwendungen
Ferrous bisglycinate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study chelation and coordination chemistry.
Biology: Investigated for its role in iron metabolism and transport.
Medicine: Used in the treatment of iron deficiency and iron deficiency anemia, especially in pregnant women and children
Industry: Employed in food fortification and dietary supplements to enhance iron intake.
Wirkmechanismus
Ferrous bisglycinate acts as a source of dietary iron. The compound forms a ring structure when reacting with glycine, allowing it to be absorbed like an amino acid by the cells of the small intestine. This mechanism reduces the usual gastrointestinal irritation and constipation associated with other forms of iron supplements .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ferrous sulfate
- Ferrous fumarate
- Ferrous gluconate
- Heme iron polypeptide
Comparison
Ferrous bisglycinate is unique due to its higher bioavailability and fewer gastrointestinal side effects compared to other iron salts. Unlike ferrous sulfate and ferrous fumarate, ferrous bisglycinate does not form insoluble compounds with substances like phytates, oxalates, and tannins, making it more effective in increasing hemoglobin levels .
Eigenschaften
Molekularformel |
C4H10FeN2O4 |
|---|---|
Molekulargewicht |
205.98 g/mol |
IUPAC-Name |
2-aminoacetic acid;iron |
InChI |
InChI=1S/2C2H5NO2.Fe/c2*3-1-2(4)5;/h2*1,3H2,(H,4,5); |
InChI-Schlüssel |
OTTPVANZKZRSBY-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(=O)O)N.C(C(=O)O)N.[Fe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(R)-6-(4-Bromophenyl)-4-[(S)-1-phenylethyl]morpholin-3-one](/img/structure/B13690782.png)

![1-Oxaspiro[5.5]undecane-4-carbaldehyde](/img/structure/B13690790.png)

![4-[(2-Tetrahydropyranyl)oxy]-2-butynoic Acid](/img/structure/B13690827.png)
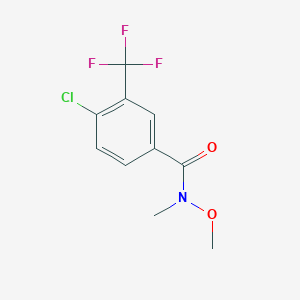
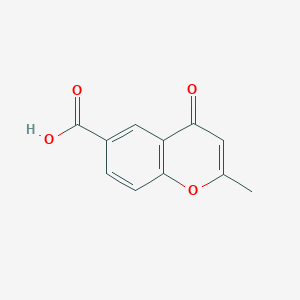
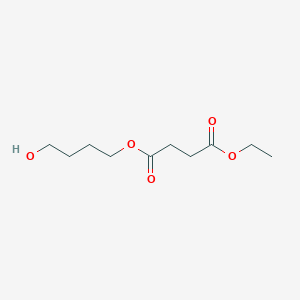
![11-(3-Biphenylyl)-12-[4-(4-biphenylyl)-6-phenyl-1,3,5-triazin-2-yl]-11,12-dihydroindolo[2,3-a]carbazole](/img/structure/B13690843.png)
![Ethyl 2-(imidazo[1,5-a]pyridin-3-yl)acetate](/img/structure/B13690847.png)
